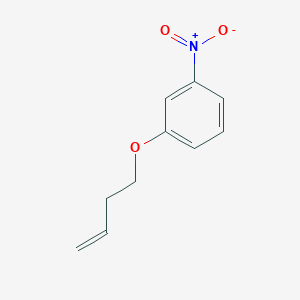
1-(But-3-en-1-yloxy)-3-nitrobenzene
Übersicht
Beschreibung
1-(But-3-en-1-yloxy)-3-nitrobenzene is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(But-3-en-1-yloxy)-3-nitrobenzene, an organic compound with the molecular formula C₉H₉N₁O₃, features a nitro group and an allyl ether functional group on a benzene ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmaceutical and materials science research.
Chemical Structure and Properties
The compound is characterized by:
- Nitro Group : Located at the meta position, which often influences its reactivity and biological interactions.
- Allyl Ether Group (But-3-en-1-yloxy) : This functional group enhances the compound's potential for various chemical reactions.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Antimicrobial Properties
Nitro-substituted aromatic compounds are known for their antimicrobial activity against bacteria and fungi. Studies suggest that this compound may possess similar properties, potentially serving as a lead compound in developing new antimicrobial agents.
Anticancer Activity
Emerging evidence points to the anticancer potential of this compound. Nitro groups in aromatic compounds have been associated with various mechanisms of action against cancer cells, including inducing apoptosis and inhibiting cell proliferation. The specific mechanisms for this compound are still under investigation but show promise in preliminary studies.
The biological activity of this compound may be attributed to several mechanisms:
- Reactive Intermediates : The allyl ether group can undergo nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that interact with cellular targets.
- Nitro Group Activity : The nitro group can participate in redox reactions, which may contribute to its antimicrobial and anticancer effects by generating reactive oxygen species (ROS) or by modifying cellular signaling pathways .
Synthesis and Biological Evaluation
A study synthesized this compound and evaluated its biological properties. The findings highlighted:
- Antimicrobial Testing : The compound showed significant activity against various bacterial strains, indicating its potential as an antimicrobial agent.
- Cytotoxicity Assays : Preliminary cytotoxicity tests on cancer cell lines demonstrated that the compound could inhibit cell growth, suggesting further exploration for anticancer applications.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Nitrophenol | Nitro group at para position | Widely used as a precursor in dye manufacturing |
| 2-(Butyloxy)-4-nitrophenol | Butyloxy group at ortho position | Exhibits different biological activities |
| 3-Nitroaniline | Amino group at para position | Known for its use in dye production |
| 4-Allylphenol | Allyl group at para position | Potentially useful in polymer synthesis |
The uniqueness of this compound lies in its combination of an allyl ether and a nitro group on a benzene ring, offering diverse reactivity patterns not fully explored in other similar compounds.
Eigenschaften
IUPAC Name |
1-but-3-enoxy-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h2,4-6,8H,1,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFHJJPDYDVFDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CC=CC(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















